molecular formula C6H6N4 B14424180 1,2-Dihydropyrido[3,4-e][1,2,4]triazine CAS No. 81622-73-3

1,2-Dihydropyrido[3,4-e][1,2,4]triazine

Cat. No.: B14424180
CAS No.: 81622-73-3
M. Wt: 134.14 g/mol
InChI Key: OWOZAJROCCSXPX-UHFFFAOYSA-N
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Description

1,2-Dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . Reaction conditions may vary, but they often involve moderate to high temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cytochrome P450 enzymes in Mycobacterium tuberculosis, thereby disrupting essential physiological functions of the bacteria . The compound’s structure allows it to bind to active sites of these enzymes, preventing their normal activity.

Comparison with Similar Compounds

1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81622-73-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1,2-dihydropyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C6H6N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4,10H,(H,8,9)

InChI Key

OWOZAJROCCSXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NNC=N2

Origin of Product

United States

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